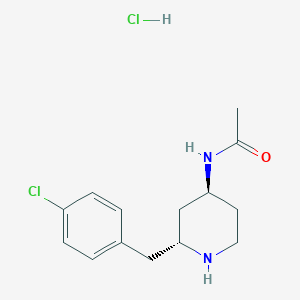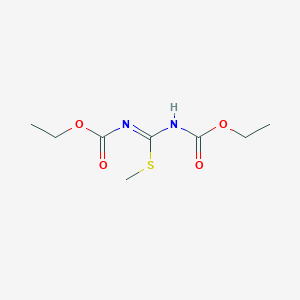![molecular formula C7H3BrF3N3 B13023488 3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13023488.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the cyclization process. For example, tert-butyl (1H-imidazol-4(5)-yl)carbamate can be condensed with malondialdehyde in trifluoroacetic acid (TFA) to yield the desired imidazo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cyclization and Rearrangement: The imidazo[1,5-a]pyrimidine core can undergo rearrangement reactions, such as the Dimroth rearrangement, under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Acids: Strong acids like TFA are used to facilitate cyclization and rearrangement reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while rearrangement reactions can produce different regioisomers .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine bases makes it a valuable scaffold for designing biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor and enhances its activity, leading to increased inhibitory neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it blocks the activity of this kinase, which is involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different positional isomerism.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A related compound with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H3BrF3N3 |
|---|---|
Molekulargewicht |
266.02 g/mol |
IUPAC-Name |
3-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-12-5-2-13-6(7(9,10)11)14(5)3-4/h1-3H |
InChI-Schlüssel |
HWPQMUDFPASHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CC(=CN2C(=N1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B13023422.png)






![3-ethoxy-N-methylspiro[3.5]nonan-1-amine](/img/structure/B13023448.png)
![3-Bromobicyclo[1.1.1]pentan-1-ol](/img/structure/B13023456.png)

![6-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13023465.png)

